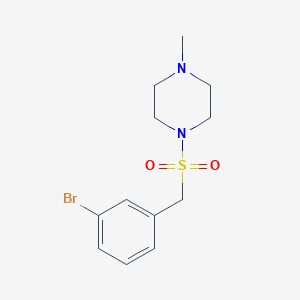

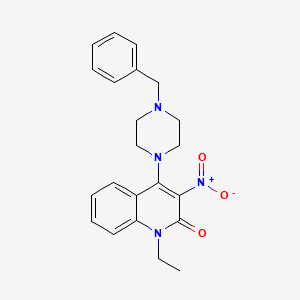

1-((3-Bromobenzyl)sulfonyl)-4-methylpiperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While there isn’t specific information available on the synthesis of “1-((3-Bromobenzyl)sulfonyl)-4-methylpiperazine”, compounds with similar structures have been synthesized. For instance, 3-Bromobenzyl bromide, a compound with a similar structure, undergoes reduction with diethylzinc in the presence of Pd (PPh 3) 4 to yield corresponding hydrocarbon .科学的研究の応用

Antibacterial Applications

Research has shown the potential of derivatives related to 1-((3-Bromobenzyl)sulfonyl)-4-methylpiperazine in antibacterial applications. For example, a study introduced new derivatives synthesized from various carboxylic acids, including steps that involve creating heterocyclic 1,3,4-oxadiazole nucleophiles and electrophiles similar to 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine. These compounds were found to exhibit significant antibacterial properties, highlighting the potential of such derivatives in combating bacterial infections (Aziz‐ur‐Rehman et al., 2017).

Antioxidant and Enzymatic Activity

Another study focused on Schiff base compounds, including derivatives of sulfonohydrazide, which share structural similarities with this compound. These compounds were evaluated for their biological activities, including antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. The interaction with Salmon sperm DNA was also studied, indicating the broad spectrum of biological activities these derivatives can exhibit, especially in terms of antioxidant properties and enzymatic inhibition (M. Sirajuddin et al., 2013).

Corrosion Inhibition

Derivatives of imidazole, which share a core structural motif with this compound, have been investigated for their corrosion inhibitive properties. A study on heterocyclic diazoles demonstrated their efficacy as corrosion inhibitors of iron in acidic conditions. This suggests potential applications of this compound derivatives in protecting metals from corrosion, which is crucial in industrial processes (K. Babić-Samardžija et al., 2005).

Photodynamic Therapy

Research into bromophenol derivatives from the red alga Rhodomela confervoides, which include compounds structurally related to this compound, indicated no significant activity against human cancer cell lines and microorganisms. However, the structural diversity of these compounds, including their bromination patterns and substitution, can inspire further research into their potential applications, such as in photodynamic therapy or as bioactive agents in other contexts (Jielu Zhao et al., 2004).

Safety and Hazards

特性

IUPAC Name |

1-[(3-bromophenyl)methylsulfonyl]-4-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2S/c1-14-5-7-15(8-6-14)18(16,17)10-11-3-2-4-12(13)9-11/h2-4,9H,5-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWENBHYZPMKMGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-3-(4-bromophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B2984837.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2984838.png)

![7-Benzyl-1-isopropyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B2984843.png)

![N-(1-Pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2984845.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2984848.png)

![5-[(benzenesulfonyl)methyl]-N-(1-cyanocyclobutyl)-N-methylfuran-2-carboxamide](/img/structure/B2984849.png)

![2-[Tert-butyl(dimethyl)silyl]oxypentanal](/img/structure/B2984852.png)

![ethyl 2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-5-propylthiophene-3-carboxylate](/img/structure/B2984854.png)